4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate is an organic compound with the molecular formula C17H13F3O2S2. This compound features a unique combination of a dithiolan ring and a trifluoromethyl benzenecarboxylate group, making it of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate typically involves the esterification of 4-(1,3-dithiolan-2-yl)phenol with 3-(trifluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dithiolan-2-yl)phenyl benzoate
- 4-(1,3-Dithiolan-2-yl)phenyl 4-(trifluoromethyl)benzenecarboxylate
- 4-(1,3-Dithiolan-2-yl)phenyl 2-(trifluoromethyl)benzenecarboxylate
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the specific positioning of the trifluoromethyl group on the benzenecarboxylate moiety, which can significantly influence its chemical reactivity and biological activity. The presence of both the dithiolan ring and the trifluoromethyl group provides a distinctive combination of properties that can be leveraged in various applications.
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2S2/c18-17(19,20)13-3-1-2-12(10-13)15(21)22-14-6-4-11(5-7-14)16-23-8-9-24-16/h1-7,10,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZGDJFKBXKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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